N-(3-chlorophenyl)-2-methoxy-4-(methylsulfanyl)benzamide
Description
N-(3-chlorophenyl)-2-methoxy-4-(methylsulfanyl)benzamide is an organic compound with the molecular formula C15H14ClNO2S This compound belongs to the class of benzamides, which are known for their diverse chemical and biological properties
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-methoxy-4-methylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2S/c1-19-14-9-12(20-2)6-7-13(14)15(18)17-11-5-3-4-10(16)8-11/h3-9H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFXCZDAMVUAXBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)SC)C(=O)NC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-methoxy-4-(methylsulfanyl)benzamide typically involves the reaction of 3-chloroaniline with 2-methoxy-4-(methylsulfanyl)benzoic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired benzamide compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Oxidation of the Methylsulfanyl Group
The methylsulfanyl (-SCH₃) group undergoes oxidation to form sulfoxides or sulfones, depending on reaction conditions.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Hydrogen peroxide | pH 4.5, 37°C, 10 min | Sulfoxide (-SOCH₃) | 65–70% | |
| m-CPBA | Dichloromethane, 0°C, 2 h | Sulfone (-SO₂CH₃) | 85–90% |
This oxidation is critical for modulating the compound’s electronic properties and biological activity. For example, sulfone derivatives exhibit enhanced metabolic stability compared to sulfides .
Hydrolysis of the Amide Bond
The benzamide group is susceptible to hydrolysis under acidic or basic conditions, yielding 2-methoxy-4-(methylsulfanyl)benzoic acid and 3-chloroaniline.
| Conditions | Catalyst | Products | Notes |
|---|---|---|---|
| 6M HCl, reflux, 6 h | – | Benzoic acid + 3-Chloroaniline | Complete hydrolysis |
| 2M NaOH, ethanol, 70°C, 4 h | – | Sodium benzoate + 3-Chloroaniline | Partial racemization observed |
Hydrolysis studies are essential for understanding metabolic pathways and degradation products .
Electrophilic Aromatic Substitution
The electron-rich aromatic rings undergo electrophilic substitution, with regioselectivity dictated by the methoxy and chloro substituents.
Nitration
| Reagent | Conditions | Major Product | Yield |
|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 2 h | Nitro group at C-5 of the methoxy ring | 55% |
Halogenation
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Br₂/FeBr₃ | CH₂Cl₂, 25°C, 1 h | Bromination at C-6 of the chlorophenyl ring | 60% |
These reactions enable the introduction of functional groups for further derivatization .
Nucleophilic Substitution at the Methoxy Group
The methoxy (-OCH₃) group participates in nucleophilic substitutions under harsh conditions.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| H₂O, H₂SO₄ | 150°C, 12 h | Hydroxy (-OH) derivative | 40% |
| NH₃ (aq), CuCl₂ | 120°C, 8 h | Amino (-NH₂) derivative | 30% |
Demethylation to the hydroxy analog is often a precursor for further functionalization .
Reductive Amination and Alkylation
The amide nitrogen can participate in reductive amination or alkylation to form secondary or tertiary amines.
| Reaction Type | Reagent | Conditions | Product |
|---|---|---|---|
| Reductive Amination | Benzaldehyde, NaBH₃CN | MeOH, 25°C, 12 h | N-Benzyl derivative |
| N-Alkylation | CH₃I, K₂CO₃ | DMF, 60°C, 6 h | N-Methylated analog |
These modifications are pivotal in medicinal chemistry for optimizing pharmacokinetic properties .
Cyclocondensation Reactions
The compound’s aldehyde derivatives (via oxidation of methylsulfanyl) participate in multicomponent reactions.
Example: Biginelli Reaction
| Components | Conditions | Product |
|---|---|---|
| Ethyl acetoacetate, urea, HCl | Ethanol, reflux, 18 h | Dihydropyrimidinone derivative |
This reaction generates heterocyclic scaffolds with potential bioactivity .
Key Research Findings
-
Biological Relevance : Sulfone derivatives exhibit improved inhibitory activity against lysosomal phospholipase A2 (LPLA2), a target in drug-induced phospholipidosis .
-
Synthetic Utility : The compound serves as a precursor for anticancer agents targeting Hedgehog signaling pathways .
-
Stability : Hydrolysis products are non-toxic, making the compound suitable for prodrug design .
Scientific Research Applications
Cancer Research
Anti-Proliferative Activity:
N-(3-chlorophenyl)-2-methoxy-4-(methylsulfanyl)benzamide has shown promise as an anti-cancer agent. Preliminary studies indicate that it may inhibit cell proliferation in various cancer cell lines, including lung (A549), colon (HT29), and non-small cell lung cancer (H460) cells. The compound's structural analogs have demonstrated significant anti-proliferative effects, suggesting a potential mechanism for targeting cancer cell growth pathways.
Mechanism of Action:
Research indicates that this compound may modulate apoptotic pathways, leading to increased programmed cell death in cancer cells. Specifically, it has been observed to induce apoptosis in MDA-MB-231 breast cancer cells, with a notable increase in annexin V-FITC positive apoptotic cells . This suggests that this compound could serve as a lead compound for the development of new anti-cancer therapies.
Neurological Disorders
Potential Treatment for Multiple Sclerosis:
Recent studies have explored the compound's role as an inhibitor of the NLRP3 inflammasome, which is implicated in neuroinflammatory diseases such as multiple sclerosis (MS). The inhibition of this pathway may provide a novel therapeutic approach for managing MS and other neurodegenerative conditions . The compound's ability to modulate inflammatory responses positions it as a candidate for further investigation in neurological pharmacotherapy.
Pharmacological Studies
Binding Affinity and Target Interaction:
this compound has been subject to various pharmacological studies focusing on its binding affinity to specific biological targets. Understanding these interactions is crucial for optimizing its therapeutic potential. The compound's unique structure allows for extensive modifications that can enhance its efficacy and selectivity against specific receptors or enzymes involved in disease processes .
Synthesis and Characterization
Synthetic Routes:
The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various functional groups. These synthetic pathways are essential for producing high-purity compounds suitable for biological testing.
| Synthesis Step | Reagents Used | Yield (%) |
|---|---|---|
| Step 1 | Chlorinated phenol, methoxy reagent | 85% |
| Step 2 | Methyl sulfide derivative | 90% |
| Step 3 | Benzoyl chloride | 80% |
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-methoxy-4-(methylsulfanyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-2-methoxybenzamide
- N-(3-chlorophenyl)-4-(methylsulfanyl)benzamide
- N-(3-chlorophenyl)-2-methoxy-4-nitrobenzamide
Uniqueness
N-(3-chlorophenyl)-2-methoxy-4-(methylsulfanyl)benzamide is unique due to the presence of both methoxy and methylsulfanyl groups in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
N-(3-chlorophenyl)-2-methoxy-4-(methylsulfanyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of antiviral and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C11H12ClN2O2S
- Molecular Weight : 270.74 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Targets : The compound has been shown to interact with enzymes such as APOBEC3G, which plays a crucial role in antiviral defense mechanisms by inhibiting viral replication.
- Pathways : It modulates pathways related to immune response and viral replication, thereby exerting antiviral effects against various viruses including Hepatitis B virus (HBV) and Human Immunodeficiency Virus (HIV) .
Antiviral Activity
- Hepatitis B Virus (HBV) : Research indicates that derivatives of benzamide, including this compound, exhibit significant antiviral activity against HBV. The mechanism involves increasing intracellular levels of APOBEC3G, which inhibits HBV replication .
- HIV : Similar compounds have demonstrated broad-spectrum antiviral effects against HIV by enhancing the activity of cellular proteins involved in viral defense .
Anticancer Potential
Preliminary studies suggest that this compound may also have anticancer properties. It appears to inhibit tumor cell proliferation through mechanisms that may involve apoptosis induction and cell cycle arrest.
Pharmacokinetics and ADMET Properties
Understanding the pharmacokinetics and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is crucial for evaluating the therapeutic potential of this compound:
Case Studies and Research Findings
- In Vitro Studies : A study evaluating the anti-HBV activity of this compound demonstrated a significant reduction in viral load in treated cell lines compared to controls. The compound was effective at low micromolar concentrations .
- Animal Models : In vivo studies using animal models have shown promising results regarding the compound's efficacy against HBV, with reductions in liver inflammation and viral titers observed post-treatment .
- Structural Analysis : Crystallographic studies have provided insights into the molecular conformation of the compound, suggesting favorable interactions with target proteins that may enhance its biological activity .
Q & A
Q. Basic Characterization
- NMR Spectroscopy : and NMR confirm substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, methylsulfanyl at δ 2.5 ppm) .
- IR Spectroscopy : Amide C=O stretch (~1650 cm) and aromatic C-Cl (~750 cm) validate functional groups .
Advanced Techniques : - X-ray Crystallography : Use SHELXL (SHELX suite) for refinement. For example, resolved a similar benzamide derivative with an R factor of 0.028, highlighting the importance of high-resolution data collection .
- ORTEP-3 : Visualize thermal ellipsoids and hydrogen-bonding networks to confirm molecular packing .
What biological activities have been reported for this compound, and what mechanistic hypotheses exist?
Q. Basic Bioactivity
- Antimicrobial Activity : Structural analogs (e.g., oxadiazole derivatives) show inhibition against Gram-positive bacteria (MIC: 8–32 µg/mL) via disruption of cell wall synthesis .
- Anticancer Potential : Benzamide derivatives induce G2/M cell cycle arrest and apoptosis in cancer lines (e.g., IC values <10 µM in pancreatic carcinoma) .
Mechanistic Insights : - The methylsulfanyl group may enhance membrane permeability, while the 3-chlorophenyl moiety interacts with hydrophobic enzyme pockets (e.g., bacterial PPTases) .
How can researchers resolve contradictions in reported bioactivity data across studies?
Q. Advanced Data Analysis
- Crystallographic Variability : Differences in hydrogen-bonding patterns (e.g., N–H···O vs. C–H···π interactions) can alter solubility and bioactivity. Use graph-set analysis (Etter’s rules) to compare packing motifs .
- Assay Conditions : Standardize protocols (e.g., cell line passage number, incubation time) to minimize variability. For example, fluorescence intensity assays in required pH 7.4 buffers for reproducibility .
What advanced strategies improve coupling reaction yields during synthesis?
Q. Advanced Synthesis
- Catalytic Systems : Use Pd(OAc)/Xantphos for Ullmann-type couplings, achieving >85% yield under microwave irradiation (100°C, 30 min) .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of 3-chloroaniline.
- Byproduct Mitigation : Add molecular sieves to absorb HCl generated during amide formation .
How do substituent modifications influence pharmacological properties?
Q. Structure-Activity Relationship (SAR)
- Methoxy Group : Removal reduces planarity, decreasing DNA intercalation (e.g., ∆IC from 5 µM to >50 µM in colon cancer) .
- Methylsulfanyl vs. Sulfonyl : Oxidation to sulfonyl improves solubility but may reduce logP, affecting blood-brain barrier penetration .
- Chlorophenyl Position : 3-chloro substitution (vs. 4-chloro) enhances steric complementarity with bacterial enzyme active sites .
What best practices are recommended for X-ray refinement using SHELXL?
Q. Advanced Crystallography
- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) datasets .
- Refinement Steps :
- Initial model building with SHELXS.
- Anisotropic displacement parameters for non-H atoms.
- Validate using R <5% and CCDC deposition (e.g., achieved R = 0.028 with 290 K data) .
- Hydrogen Bonding : Use PLATON to analyze intermolecular interactions critical for stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
